1,1,3,3-Tetraphenylpropan-2-one
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Overview
Description
1,1,3,3-Tetraphenylpropan-2-one: is an organic compound with the molecular formula C27H22O It is characterized by the presence of four phenyl groups attached to a central propan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraphenylpropan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of benzene with 1,3-diphenylpropan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetraphenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,1,3,3-Tetraphenylpropan-2-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraphenylpropan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
1,3-Diphenylpropan-2-one: A structurally related compound with two phenyl groups.
1,1,3,3-Tetraphenylbutan-2-one: A similar compound with an additional carbon atom in the central chain.
Uniqueness: 1,1,3,3-Tetraphenylpropan-2-one is unique due to its specific arrangement of four phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
7476-11-1 |
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Molecular Formula |
C27H22O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,1,3,3-tetraphenylpropan-2-one |
InChI |
InChI=1S/C27H22O/c28-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
InChI Key |
IWKHKRWVNCYEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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